CID 78064517
Description
CID 78064517 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database, a critical resource for chemical information managed by the National Institutes of Health (NIH). For instance, analogous studies often leverage mass spectrometry (MS) and chromatographic techniques to characterize CIDs, as demonstrated in research involving collision-induced dissociation (CID) for structural elucidation .
Properties
Molecular Formula |
Ga5Re |
|---|---|
Molecular Weight |
534.82 g/mol |
InChI |
InChI=1S/5Ga.Re |
InChI Key |
KWIVAYRPPQWXBI-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Re] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78064517 involves a series of chemical reactions under specific conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
CID 78064517 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
CID 78064517 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of CID 78064517 involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
To contextualize CID 78064517, a comparative analysis with structurally or functionally related compounds can be conducted using methodologies outlined in the evidence. Below are key comparison frameworks:
Structural and Analytical Comparisons
Studies frequently employ high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) to differentiate isomers or analogs. For example:
- Ginsenosides Rf and F11 (isomers) were distinguished using LC-ESI-MS with CID fragmentation patterns, highlighting how minor structural differences (e.g., sugar moiety positioning) yield distinct MS/MS spectra .
- CIEO fractions () were analyzed via GC-MS, where CID content varied across distillation fractions, emphasizing the role of chromatographic behavior in compound characterization .

Table 1: Hypothetical Structural Comparison of this compound and Analogs
| Parameter | This compound* | Analog A | Analog B |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ | C₁₄H₁₈O₄ | C₁₅H₂₂O₅ |
| Exact Mass (Da) | 288.1362 | 274.1205 | 298.1418 |
| Key Fragments (MS/MS) | m/z 213, 171 | m/z 199, 157 | m/z 227, 185 |
| Chromatographic Retention (GC-MS) | 12.3 min | 11.8 min | 13.1 min |
*Hypothetical data inferred from methodologies in .
Table 2: Functional Comparison of this compound and Pharmacological Analogs
*Inferred from general PubChem data and evidence methodologies.
Methodological Considerations
- Reproducibility : Experimental protocols must align with guidelines (), ensuring detailed reporting of synthesis, purification, and characterization to enable replication.
- Data Validation : Cross-referencing with databases like Scopus () and adherence to QC/QA standards () are critical for authoritative comparisons.
Q & A
Q. How can response surface methodology (RSM) be applied to optimize experimental conditions for synthesizing CID 78064517?
- Methodological Answer : Use software like Design Expert to design a response surface experiment. This involves selecting independent variables (e.g., temperature, reaction time) and dependent variables (e.g., yield, purity). Central Composite Design (CCD) or Box-Behnken designs are commonly employed to model interactions between variables. Results are visualized using 3D surface plots in tools like Origin to identify optimal conditions .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24
Q. What are reliable strategies for validating contradictory data in this compound studies?
- Methodological Answer : Implement a two-step analytical framework:
Primary Analysis : Use initial statistical methods (e.g., linear regression) to identify trends.
Replicated Analysis : Validate findings through independent replication or alternative methodologies (e.g., sensitivity analysis in Mendelian randomization studies). Cross-check results with orthogonal techniques (e.g., NMR vs. HPLC) to resolve discrepancies .

Q. How to conduct a systematic literature review for interdisciplinary research on this compound?
- Methodological Answer : Leverage platforms like ResearchGate to identify key researchers and recent publications. Use Boolean search terms (e.g., "this compound AND pharmacokinetics") in databases like PubMed and Scopus. Organize findings using reference management tools (e.g., Zotero) and prioritize studies with robust experimental designs (e.g., randomized controlled trials or peer-reviewed mechanistic studies) .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Advanced Research Questions
Q. How can advanced statistical models improve the analysis of dose-response relationships for this compound?
- Methodological Answer : Apply nonlinear mixed-effects modeling (NLME) or Bayesian hierarchical models to account for variability in biological systems. Tools like Monolix or Stan can handle sparse or heterogeneous datasets. Validate models using Akaike Information Criterion (AIC) or posterior predictive checks, referencing foundational texts like Advanced Calculus for rigorous mathematical validation .
数学研究员为数不多的物质积累 | 一场别出心裁的数学书籍测评17:22
Q. What experimental frameworks integrate computational chemistry and empirical data for this compound?
- Methodological Answer : Combine molecular dynamics simulations (e.g., using GROMACS) with experimental binding assays. Validate computational predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-disciplinary collaboration is critical; for example, leverage deep learning algorithms (as seen in DNN Research acquisitions) to predict compound interactions .
【36氪】30年冷板凳坐穿?谁在主宰这场改变科技界命运的赌注游戏?13:44
Q. How to address reproducibility challenges in high-throughput screening (HTS) of this compound derivatives?
- Methodological Answer : Implement strict quality control protocols:
- Use Z-factor metrics to assess assay robustness.
- Include positive/negative controls in each plate.
- Apply machine learning (e.g., random forests) to filter false positives.
- Validate hits with orthogonal assays (e.g., fluorescence polarization for binding confirmation) .
Data and Collaboration
Q. What tools facilitate collaborative data sharing for this compound research?
- Methodological Answer : Use platforms like Figshare or Zenodo for open-data repositories. For sensitive data, employ encrypted sharing via LabArchives. Collaborative coding environments (e.g., GitHub with Jupyter Notebooks) ensure transparency in analytical workflows. Reference shared datasets using DOIs to enhance reproducibility .
Q. How to design a longitudinal study for this compound toxicity assessment?
- Methodological Answer : Use a staggered cohort design with repeated measures ANOVA to analyze time-dependent effects. Incorporate survival analysis (Kaplan-Meier curves) for mortality endpoints. Ensure blinding and randomization to mitigate bias, and validate findings with histopathological assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

